Bamirastine
Bamirastine
Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM.
Brand Name:
Vulcanchem
CAS No.:
215529-47-8
VCID:
VC0007259
InChI:
InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38)
SMILES:
CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Molecular Formula:
C₃₁H₃₇N₅O₃
Molecular Weight:
527.7 g/mol
Bamirastine
CAS No.: 215529-47-8
Inhibitors
VCID: VC0007259
Molecular Formula: C₃₁H₃₇N₅O₃
Molecular Weight: 527.7 g/mol
CAS No. | 215529-47-8 |
---|---|
Product Name | Bamirastine |
Molecular Formula | C₃₁H₃₇N₅O₃ |
Molecular Weight | 527.7 g/mol |
IUPAC Name | 2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38) |
Standard InChIKey | WTBRUSNNZKWTMI-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Canonical SMILES | CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Description | Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM. |
Synonyms | 2-(6-((3-(4-(diphenylmethoxy)piperidino)propyl)amino)imidazo(1,2-b)pyridazin-2-yl)-2-methylpropionic acid TAK 427 TAK-427 TAK427 |
Reference | [1]. Fukuda S, et al. Characteristics of the antihistamine effect of TAK-427, a novel imidazopyridazine derivative. Inflamm Res. 2003 May;52(5):206-14. |
PubChem Compound | 9806921 |
Last Modified | Nov 11 2021 |
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